molecular formula C16H13NO6 B6408206 2-(4-Ethoxycarbonylphenyl)-4-nitrobenzoic acid, 95% CAS No. 1261916-30-6

2-(4-Ethoxycarbonylphenyl)-4-nitrobenzoic acid, 95%

Cat. No. B6408206
CAS RN: 1261916-30-6
M. Wt: 315.28 g/mol
InChI Key: ZWLFUPTXSGKCRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Ethoxycarbonylphenyl)-4-nitrobenzoic acid, 95% (2-ECPNB) is a commonly used organic compound in scientific research. It is a versatile reagent used in a variety of chemical syntheses and is an important tool for scientists in the fields of biochemistry, pharmacology, and medicinal chemistry. 2-ECPNB has a wide range of applications, from drug discovery and development to environmental research.

Scientific Research Applications

2-(4-Ethoxycarbonylphenyl)-4-nitrobenzoic acid, 95% is used in a variety of scientific research applications. It is a useful tool for drug discovery and development, as it can be used to synthesize a variety of drug candidates and can be used in the synthesis of peptides and other peptidomimetics. It is also used in environmental research, as it can be used to synthesize a variety of compounds that can be used to measure environmental pollutants. In addition, 2-(4-Ethoxycarbonylphenyl)-4-nitrobenzoic acid, 95% can be used in the synthesis of fluorescent molecules, which can be used to study biochemical processes.

Mechanism of Action

2-(4-Ethoxycarbonylphenyl)-4-nitrobenzoic acid, 95% is a reagent that can be used to facilitate a variety of chemical reactions. It acts as a nucleophile and reacts with electrophiles, such as carbonyl compounds, to form new compounds. The reaction is catalyzed by bases, such as potassium carbonate, which helps to increase the rate of the reaction.
Biochemical and Physiological Effects
2-(4-Ethoxycarbonylphenyl)-4-nitrobenzoic acid, 95% is not known to have any direct biochemical or physiological effects. It is used as a reagent in a variety of chemical reactions, but does not directly interact with biological molecules or systems.

Advantages and Limitations for Lab Experiments

2-(4-Ethoxycarbonylphenyl)-4-nitrobenzoic acid, 95% has several advantages for lab experiments. It is relatively easy to synthesize, has a high yield, and is relatively inexpensive. It is also a versatile reagent that can be used in a variety of different reactions. However, it has some limitations, such as the fact that it is a relatively strong base, which can lead to unwanted side reactions in some cases.

Future Directions

There are several potential future directions for research involving 2-(4-Ethoxycarbonylphenyl)-4-nitrobenzoic acid, 95%. One potential direction is to explore its use in the synthesis of peptides and peptidomimetics for drug discovery and development. Another potential direction is to explore its use in the synthesis of fluorescent molecules for biochemical studies. Additionally, it could be used to explore the synthesis of compounds for environmental research. Finally, it could be used to explore new methods for synthesizing 2-(4-Ethoxycarbonylphenyl)-4-nitrobenzoic acid, 95% more efficiently and with higher yields.

Synthesis Methods

2-(4-Ethoxycarbonylphenyl)-4-nitrobenzoic acid, 95% can be synthesized through a variety of methods, including the reaction of 4-nitrobenzoic acid with ethyl chloroformate in the presence of a base, such as potassium carbonate. This reaction yields 2-(4-Ethoxycarbonylphenyl)-4-nitrobenzoic acid, 95% in a 95% yield. This method is relatively simple and straightforward and produces a high yield of the desired product.

properties

IUPAC Name

2-(4-ethoxycarbonylphenyl)-4-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO6/c1-2-23-16(20)11-5-3-10(4-6-11)14-9-12(17(21)22)7-8-13(14)15(18)19/h3-9H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWLFUPTXSGKCRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691420
Record name 4'-(Ethoxycarbonyl)-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethoxycarbonylphenyl)-4-nitrobenzoic acid

CAS RN

1261916-30-6
Record name 4'-(Ethoxycarbonyl)-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.